2-Bromoisothiazole
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Overview
Description
2-Bromoisothiazole is a heterocyclic organic compound that features a five-membered ring containing nitrogen, sulfur, and bromine atoms. This compound is part of the isothiazole family, which is known for its diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromoisothiazole can be synthesized through several methods. One common approach involves the reaction of sodium 2,2-dicyanoethene-1,1-bis(thiolate) with bromine in carbon tetrachloride, yielding 3,5-dibromoisothiazole-3-carbonitrile and 5,5′-thiobis(3-bromoisothiazole-4-carbonitrile) . Another method includes the nucleophilic aromatic substitution of halo-isothiazoles with thiols or palladium-catalyzed C-S coupling .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Bromoisothiazole undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions at the bromine and nitrogen positions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst.
Nucleophilic Substitution: Thiols or amines in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed:
Substitution Products: Various substituted isothiazoles.
Oxidation Products: Oxidized derivatives with different functional groups.
Reduction Products: Reduced forms of the isothiazole ring.
Scientific Research Applications
2-Bromoisothiazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Bromoisothiazole involves its interaction with various molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound can inhibit or activate specific biochemical pathways, leading to its biological effects.
Comparison with Similar Compounds
- 2-Bromothiazole
- 2-Chloroisothiazole
- 2-Iodoisothiazole
Comparison: 2-Bromoisothiazole is unique due to its specific bromine substitution, which imparts distinct reactivity and biological activity compared to its chloro and iodo counterparts. The bromine atom enhances the compound’s electrophilic nature, making it more reactive in substitution reactions .
Properties
Molecular Formula |
C3H4BrNS |
---|---|
Molecular Weight |
166.04 g/mol |
IUPAC Name |
2-bromo-3H-1,2-thiazole |
InChI |
InChI=1S/C3H4BrNS/c4-5-2-1-3-6-5/h1,3H,2H2 |
InChI Key |
VQLISDSZZUXMEX-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CSN1Br |
Origin of Product |
United States |
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